![molecular formula C21H17Cl2N3O3 B4232806 1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B4232806.png)
1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Overview
Description
1-(5-chloro-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as JWH-250, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized by John W. Huffman in 1999 as part of a series of compounds designed to study the structure-activity relationship of cannabinoids. Since then, JWH-250 has been used in various studies to investigate its pharmacological properties and potential therapeutic applications.
Mechanism of Action
JWH-250 acts as a partial agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are mainly expressed in the central nervous system and immune system, respectively. Activation of these receptors by JWH-250 leads to various downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and immune function. The exact mechanism of action of JWH-250 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
JWH-250 has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, JWH-250 has been shown to induce analgesia, sedation, and hypothermia in animal models. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. In the immune system, JWH-250 has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
JWH-250 has several advantages and limitations for lab experiments. One advantage is its high affinity and selectivity for the CB1 and CB2 receptors, which allows for specific targeting of these receptors in various systems. Another advantage is its stability and solubility in various solvents, which allows for easy preparation and administration in experiments. However, one limitation is its potential toxicity and side effects, which require careful dosing and monitoring in experiments. Another limitation is its potential for abuse and regulatory restrictions, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on JWH-250. One direction is to further investigate its mechanism of action and downstream signaling pathways in different systems. Another direction is to explore its potential as a therapeutic agent for various diseases such as pain, inflammation, and cancer. Additionally, future research could focus on developing more selective and safer synthetic cannabinoids based on the structure-activity relationship of JWH-250.
Scientific Research Applications
JWH-250 has been widely used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have high affinity for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. JWH-250 has been used in studies to investigate its potential as an analgesic, anti-inflammatory, and anti-tumor agent.
properties
IUPAC Name |
(5-chloronaphthalen-1-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c22-18-6-2-3-15-16(18)4-1-5-17(15)21(27)25-11-9-24(10-12-25)20-8-7-14(26(28)29)13-19(20)23/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNHNYOEYQYNHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC4=C3C=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.